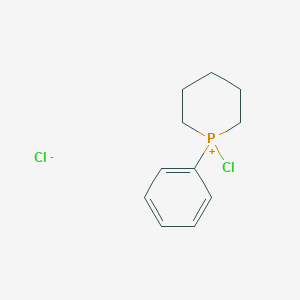
1-Chloro-1-phenylphosphinan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-phenylphosphinan-1-ium chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a chlorine atom and a phenyl group
Preparation Methods
The synthesis of 1-Chloro-1-phenylphosphinan-1-ium chloride typically involves the reaction of chlorophosphines with phenyl-containing reagents. One common method is the reaction of chlorophosphine with phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-1-phenylphosphinan-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Chloro-1-phenylphosphinan-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Chloro-1-phenylphosphinan-1-ium chloride involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways involved in its mechanism of action depend on the nature of the target molecules and the reaction environment .
Comparison with Similar Compounds
1-Chloro-1-phenylphosphinan-1-ium chloride can be compared with other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Unlike these compounds, this compound has a unique structure with a chlorine atom directly bonded to the phosphorus atom, which imparts distinct reactivity and properties. Similar compounds include:
Triphenylphosphine: Commonly used in organic synthesis and as a ligand in coordination chemistry.
Diphenylphosphine: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Properties
CAS No. |
62150-67-8 |
|---|---|
Molecular Formula |
C11H15Cl2P |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
1-chloro-1-phenylphosphinan-1-ium;chloride |
InChI |
InChI=1S/C11H15ClP.ClH/c12-13(9-5-2-6-10-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1 |
InChI Key |
OMVXUCWVEBWMDR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[P+](CC1)(C2=CC=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















